3H-Pyrazol-3-one, 2,4-dihydro-5-phenyl-4-(phenylmethyl)-2-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-
Description
The compound 3H-Pyrazol-3-one, 2,4-dihydro-5-phenyl-4-(phenylmethyl)-2-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)- is a pyrazolone derivative with three distinct substituents:
- Position 4: A benzyl (phenylmethyl) group, enhancing lipophilicity.
- Position 5: A phenyl group, common in aromatic stacking interactions.
This structural complexity suggests applications in pharmaceuticals or agrochemicals, where bulky substituents improve target binding or metabolic stability. No direct synthesis or application data is provided in the evidence, but analogues highlight the importance of substituent diversity .
Properties
CAS No. |
102689-16-7 |
|---|---|
Molecular Formula |
C23H26N2O2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-benzyl-2-(2,2-dimethyloxan-4-yl)-5-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C23H26N2O2/c1-23(2)16-19(13-14-27-23)25-22(26)20(15-17-9-5-3-6-10-17)21(24-25)18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3 |
InChI Key |
YMLCADNMFATKNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)N2C(=O)C(C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-5-phenyl-4-(phenylmethyl)-2-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolone Core: The initial step involves the condensation of an appropriate hydrazine derivative with a β-keto ester to form the pyrazolone core.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Addition of the Phenylmethyl Group: The phenylmethyl group is added via a nucleophilic substitution reaction using benzyl chloride.
Attachment of the Tetrahydro-2,2-dimethyl-2H-pyran-4-yl Group: The final step involves the attachment of the tetrahydro-2,2-dimethyl-2H-pyran-4-yl group through a cyclization reaction using an appropriate diol and acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 2,4-dihydro-5-phenyl-4-(phenylmethyl)-2-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride for nucleophilic substitution, benzoyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3H-Pyrazol-3-one, 2,4-dihydro-5-phenyl-4-(phenylmethyl)-2-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-5-phenyl-4-(phenylmethyl)-2-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA Intercalation: Intercalating into DNA, thereby affecting gene expression and cellular functions.
Comparison with Similar Compounds
Azo-Functionalized Pyrazolones
Azo derivatives are prevalent in dyes and agrochemicals. Key examples include:
Its benzyl and tetrahydropyran groups may favor pharmaceutical over industrial applications .
Pyrazolones with Fused/Heterocyclic Substituents
Compounds with fused or heterocyclic substituents exhibit unique electronic properties:
Amino/Alkyl-Substituted Pyrazolones
Amino and alkyl groups modulate reactivity and bioavailability:
Key Differences: The target compound’s benzyl and tetrahydropyran substituents increase steric bulk, likely reducing metabolic clearance compared to smaller alkyl/amino groups .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
